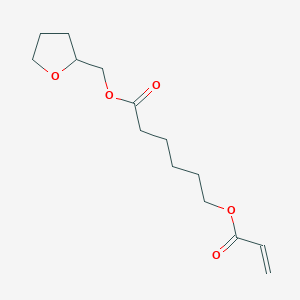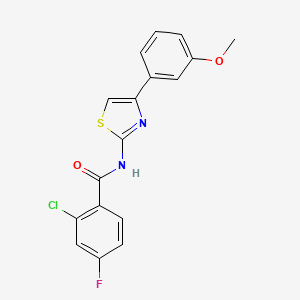
3-Chloro-D-tyrosine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-D-tyrosine methyl ester: is a derivative of the amino acid tyrosine, where the hydroxyl group on the aromatic ring is replaced by a chlorine atom, and the carboxyl group is esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-D-tyrosine methyl ester typically involves the chlorination of D-tyrosine followed by esterification. One common method includes the use of thionyl chloride (SOCl₂) for chlorination, followed by reaction with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production methods for amino acid methyl esters often involve the use of methanol and trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-D-tyrosine methyl ester can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Amino or thiol-substituted tyrosine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-D-tyrosine methyl ester is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of halogenated amino acids on protein structure and function.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Mécanisme D'action
The mechanism of action of 3-Chloro-D-tyrosine methyl ester involves its incorporation into proteins in place of tyrosine. This can affect protein folding, stability, and function due to the presence of the chlorine atom, which can alter hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
3-Bromo-D-tyrosine methyl ester: Similar structure but with a bromine atom instead of chlorine.
3-Iodo-D-tyrosine methyl ester: Similar structure but with an iodine atom instead of chlorine.
L-tyrosine methyl ester: The non-halogenated version of the compound.
Uniqueness: 3-Chloro-D-tyrosine methyl ester is unique due to the presence of the chlorine atom, which can confer different reactivity and biological properties compared to its brominated or iodinated counterparts .
Propriétés
Numéro CAS |
690954-95-1 |
|---|---|
Formule moléculaire |
C10H12ClNO3 |
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12ClNO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3/t8-/m1/s1 |
Clé InChI |
KWTIOVPQMRSIJF-MRVPVSSYSA-N |
SMILES isomérique |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)Cl)N |
SMILES canonique |
COC(=O)C(CC1=CC(=C(C=C1)O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14135365.png)
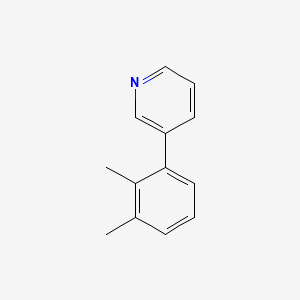
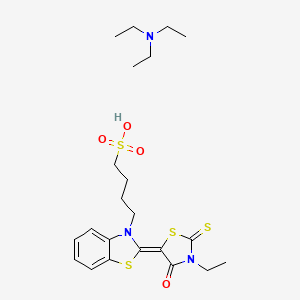
![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)
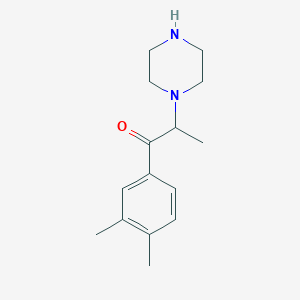
![(2E)-2-[4-(2-oxo-5-pentyltetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide](/img/structure/B14135395.png)
![2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135399.png)
![Methylenebis[ethynyl(dimethyl)silane]](/img/structure/B14135401.png)
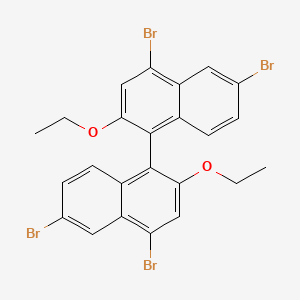
![2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14135423.png)

